Cas no 14483-88-6 (2-Trityl-1H-benzo[d]imidazole)
![2-Trityl-1H-benzo[d]imidazole structure](https://ja.kuujia.com/scimg/cas/14483-88-6x500.png)
2-Trityl-1H-benzo[d]imidazole 化学的及び物理的性質
名前と識別子
-
- 2-Trityl-1H-benzo[d]imidazole
- 2-trityl-1H-benzimidazole
- 2-(TRIPHENYLMETHYL)-1H-1,3-BENZODIAZOLE
- 14483-88-6
- SCHEMBL4028445
-
- インチ: InChI=1S/C26H20N2/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25/h1-19H,(H,27,28)
- InChIKey: WAVJRUUKFBUIDJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
計算された属性
- せいみつぶんしりょう: 360.162648646g/mol
- どういたいしつりょう: 360.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6.7
2-Trityl-1H-benzo[d]imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A069002437-1g |
2-Trityl-1H-benzo[d]imidazole |
14483-88-6 | 95% | 1g |
$400.00 | 2022-04-02 | |
Chemenu | CM127469-1g |
2-trityl-1H-benzo[d]imidazole |
14483-88-6 | 95% | 1g |
$320 | 2021-06-09 | |
Chemenu | CM127469-1g |
2-trityl-1H-benzo[d]imidazole |
14483-88-6 | 95% | 1g |
$*** | 2023-03-31 |
2-Trityl-1H-benzo[d]imidazole 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
2-Trityl-1H-benzo[d]imidazoleに関する追加情報
Introduction to 2-Trityl-1H-benzo[d]imidazole (CAS No. 14483-88-6)
2-Trityl-1H-benzo[d]imidazole, identified by its Chemical Abstracts Service (CAS) number 14483-88-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a trityl substituent on the benzodiazole core, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The trityl group, a protective group commonly employed in organic synthesis, enhances the stability of the molecule, making it a valuable intermediate in the development of more complex pharmacophores.
The structural framework of 2-Trityl-1H-benzo[d]imidazole consists of a benzodiazole ring system fused with an imidazole moiety, both of which are well-documented scaffolds in medicinal chemistry. The benzodiazole moiety is known for its role in various bioactivities, including anxiolytic, sedative, and muscle relaxant effects, while the imidazole ring contributes to properties such as metal chelation and antimicrobial activity. The presence of the trityl group at the 2-position further modulates these properties, providing a balance between reactivity and stability that is advantageous for synthetic manipulations.
In recent years, 2-Trityl-1H-benzo[d]imidazole has been explored as a key intermediate in the synthesis of biologically active compounds. Its utility extends to the development of inhibitors targeting various enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases. For instance, derivatives of this compound have shown promise in modulating kinases and phosphodiesterases, which are critical targets in oncology research. The trityl group not only serves as a protecting agent but also allows for selective functionalization at other positions on the molecule, enabling the construction of diverse libraries of analogs.
One of the most compelling aspects of 2-Trityl-1H-benzo[d]imidazole is its role in the development of novel therapeutic agents. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity towards therapeutic targets. For example, studies have demonstrated its applicability in creating small-molecule inhibitors that disrupt protein-protein interactions relevant to neurodegenerative diseases. The flexibility offered by the trityl group allows chemists to introduce additional modifications without compromising the integrity of the core structure, facilitating rapid iteration in drug design processes.
The synthesis of 2-Trityl-1H-benzo[d]imidazole typically involves multi-step organic transformations starting from readily available precursors. The introduction of the trityl group is often achieved through nucleophilic aromatic substitution or Buchwald-Hartwig coupling reactions, depending on the synthetic strategy employed. These reactions are optimized to ensure high yields and purity, which are essential for pharmaceutical applications. The ability to efficiently produce this compound on both laboratory and industrial scales underscores its importance as a building block in drug development.
Recent advancements in computational chemistry have further enhanced the utility of 2-Trityl-1H-benzo[d]imidazole. Molecular modeling studies have been conducted to predict binding modes and interactions with biological targets, providing insights into structure-activity relationships. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of derivatives virtual before synthesizing them. This integration of computational and experimental methods accelerates the drug discovery pipeline significantly.
The versatility of 2-Trityl-1H-benzo[d]imidazole also extends to material science applications beyond pharmaceuticals. Its unique structural features make it a candidate for developing functional materials such as organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and optoelectronics. As research continues to uncover new properties and applications for this compound, its significance is likely to grow further.
In conclusion,2-Trityl-1H-benzo[d]imidazole (CAS No. 14483-88-6) represents a valuable asset in modern chemical research and drug development. Its well-defined structure, combined with the protective nature of the trityl group, makes it an ideal candidate for synthesizing complex biologically active molecules. With ongoing advancements in synthetic methodologies and computational techniques, this compound is poised to play an increasingly pivotal role in addressing some of today's most pressing medical challenges.
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